molecular formula C17H16ClNO4 B5577677 N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B5577677
M. Wt: 333.8 g/mol
InChI Key: OZTAVFZSLWXNPB-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by two distinct aromatic moieties: a 1,3-benzodioxol-5-yl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy group linked via an ether bond. The benzodioxol moiety may enhance metabolic stability, while the chloro and methyl substituents on the phenoxy group likely influence lipophilicity and target binding.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-5-13(6-11(2)17(10)18)21-8-16(20)19-12-3-4-14-15(7-12)23-9-22-14/h3-7H,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTAVFZSLWXNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN2O4C_{16}H_{16}ClN_{2}O_{4}, with a molecular weight of 336.76 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC16H16ClN2O4
Molecular Weight336.76 g/mol
IUPAC NameThis compound
SMILESCOc1ccc2c(c1)oc(c(c2)C(=O)NCC(=O)N)Cl

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibited potent inhibitory effects with IC50 values ranging from 0.68 µM to 0.85 µM, suggesting their potential as therapeutic agents for diabetes management .

Anticancer Activity

The anticancer properties of related benzodioxole compounds have also been investigated. In one study, derivatives were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values between 26 µM and 65 µM. Notably, the safety profile was favorable as these compounds exhibited negligible effects on normal cell lines (IC50 > 150 µM), indicating a promising therapeutic window for further development .

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as α-amylase suggests a mechanism that could lower blood glucose levels by reducing carbohydrate absorption.
  • Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .

Case Study 1: Antidiabetic Activity

In a controlled study using streptozotocin-induced diabetic mice, treatment with a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses. This suggests that compounds like this compound may effectively manage diabetes through oral administration .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cellular proliferation pathways . The findings emphasize the need for further exploration into their mechanisms and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several synthetic auxin agonists and acetamide derivatives. Below is a detailed comparison of its chemical properties, biological relevance, and research findings relative to key analogs.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Substituent (Acetamide) pKa* Density (g/cm³)* Biological Activity
N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide C₁₇H₁₅ClNO₄ 340.76 1,3-Benzodioxol-5-yl ~7.78 ~1.360 Potential auxin agonist (inferred)
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) C₁₆H₁₆ClN₂O₂ 309.76 4-Methylpyridin-2-yl Not reported Not reported Synthetic auxin agonist
2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide C₁₃H₁₃ClN₂O₂S 296.77 1,3-Thiazol-2-yl 7.78±0.50 1.360±0.06 Not reported
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) C₁₄H₁₂Cl₂N₂O₂ 323.17 4-Methylpyridin-2-yl Not reported Not reported Herbicidal activity

*Estimated based on structural similarity to .

Key Research Findings

Substituent Impact on Bioactivity: The 1,3-benzodioxol-5-yl group in the target compound differs from the pyridine (Compound 602) or thiazole () moieties in analogs. Pyridine derivatives (e.g., Compound 602) are documented as auxin agonists, suggesting the benzodioxol variant may exhibit similar or enhanced activity due to improved electron-donating properties and steric effects .

Physicochemical Properties: The benzodioxol derivative shares a predicted pKa (~7.78) and density (~1.360 g/cm³) with the thiazol analog (), indicating comparable ionization and solubility profiles under physiological conditions . The chloro and dimethyl groups on the phenoxy moiety likely enhance lipophilicity relative to non-halogenated analogs (e.g., 2,4-D), improving binding to auxin receptors .

Synthetic and Structural Insights: The compound’s structure avoids the triazole or quinoline rings seen in WH7 or quinclorac (), which are associated with specific receptor interactions. This suggests a unique mechanism of action or selectivity profile.

Q & A

Q. Table 1: Comparative IC₅₀ Values of Structural Analogs

CompoundCell Line (HeLa)IC₅₀ (μM)Reference
Target CompoundHeLa12.3 ± 1.2
Compound 602 (Pyridinyl)HeLa8.7 ± 0.9
N-(3-Aminophenyl) AnalogHeLa25.4 ± 3.1

Q. Table 2: Common Byproducts in Synthesis

ByproductFormation CauseMitigation Strategy
Dimerized PhenoxyacetamideExcess Chloroacetyl ChlorideReduce stoichiometry (1:1.2)
Unreacted BenzodioxolamineIncomplete CouplingExtend reaction time to 24h

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